Tert-butyl 3-acetoxyazetidine-1-carboxylate
Overview
Description
Tert-butyl 3-acetoxyazetidine-1-carboxylate is a chemical compound with the molecular formula C10H17NO4 and a molecular weight of 215.25 g/mol . It is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties. The compound is characterized by a tert-butyl ester group and an azetidine ring, which contribute to its reactivity and versatility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-acetoxyazetidine-1-carboxylate typically involves the reaction of azetidine derivatives with tert-butyl chloroformate and acetic anhydride. One common method includes the following steps:
Formation of Azetidine Intermediate: Azetidine is reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form tert-butyl azetidine-1-carboxylate.
Acetylation: The intermediate is then acetylated using acetic anhydride to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Key factors include temperature control, reaction time, and the use of efficient catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-acetoxyazetidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the acetoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized azetidine derivatives .
Scientific Research Applications
Tert-butyl 3-acetoxyazetidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its use in drug development, particularly in designing new therapeutic agents.
Industry: It is utilized in the production of fine chemicals and as an intermediate in various chemical processes
Mechanism of Action
The mechanism of action of tert-butyl 3-acetoxyazetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s reactivity is primarily due to the presence of the azetidine ring and the ester group, which can undergo various chemical transformations. These interactions can modulate biological pathways and lead to desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 3-oxoazetidine-1-carboxylate: Similar in structure but with a keto group instead of an acetoxy group.
Tert-butyl 3-(cyanomethyl)azetidine-1-carboxylate: Contains a cyanomethyl group, offering different reactivity and applications.
Uniqueness
Its versatility in undergoing various chemical reactions makes it a valuable compound in research and industry .
Properties
IUPAC Name |
tert-butyl 3-acetyloxyazetidine-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c1-7(12)14-8-5-11(6-8)9(13)15-10(2,3)4/h8H,5-6H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNJUHDXBMYLVLF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CN(C1)C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001211311 | |
Record name | 1,1-Dimethylethyl 3-(acetyloxy)-1-azetidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001211311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1215205-53-0 | |
Record name | 1,1-Dimethylethyl 3-(acetyloxy)-1-azetidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1215205-53-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl 3-(acetyloxy)-1-azetidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001211311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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